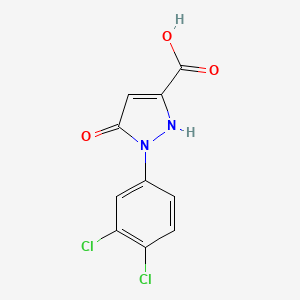

1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H6Cl2N2O3 |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17) |

InChI Key |

URUFPJKRPSYKSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=C(N2)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Phenylhydrazine and Carbonyl Compound Condensation

The core pyrazole ring in 1-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid is typically constructed via the reaction of 3,4-dichlorophenylhydrazine with β-keto esters or 1,3-diketones. For example, condensation with ethyl acetoacetate under acidic conditions yields intermediates that undergo cyclization to form the pyrazole scaffold. A representative reaction is:

This intermediate is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH or KOH.

Table 1: Reaction Conditions for Pyrazole Cyclization

| Reactant | Solvent | Acid Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | Ethanol | HCl | Reflux | 78–82 |

| Acetylacetone | Toluene | H₂SO₄ | 80°C | 85 |

| Diethyl oxalate | THF | None | 0–5°C | 65 |

Hydrolysis and Oxidation of Ester/Nitrile Intermediates

Saponification of Pyrazole-3-Carboxylates

The ester-to-acid conversion is a critical step. For instance, ethyl 1-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate undergoes hydrolysis in 2 M NaOH at 80°C for 4–6 hours, yielding the carboxylic acid with >90% efficiency. Alternative methods using LiOH in THF/water mixtures reduce reaction times to 2 hours.

Nitrile Hydrolysis

In cases where a cyano group is present at the pyrazole’s 4-position (e.g., 4-cyano-1-(3,4-dichlorophenyl)pyrazole), hydrolysis with concentrated HCl or H₂SO₄ at elevated temperatures (100–120°C) produces the carboxylic acid. This method, however, requires careful control to avoid over-oxidation of the hydroxyl group.

Regioselective Functionalization

Chlorination and Hydroxylation

Chlorine substituents on the phenyl ring are introduced early in the synthesis, often via electrophilic substitution of phenylhydrazine. Hydroxylation at the pyrazole’s 5-position is achieved through:

-

Oxidative methods : Treating 5-methylpyrazole derivatives with KMnO₄ or CrO₃.

-

Direct introduction : Using hydroxyl-containing diketones during cyclization.

Table 2: Regioselectivity in Pyrazole Derivatives

| Starting Material | Reagent | Position Modified | Selectivity (%) |

|---|---|---|---|

| 5-Methylpyrazole | KMnO₄, H₂O | C5-OH | 88 |

| 4-Chloropyrazole | H₂O₂, FeSO₄ | C4-Cl → C4-OH | 72 |

Green Chemistry Approaches

Solvent-Free Synthesis

Microwave-assisted reactions reduce energy consumption and improve yields. For example, cyclization of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under microwave irradiation (150°C, 10 min) achieves 89% yield compared to 78% under conventional reflux.

Catalytic Methods

Heterogeneous catalysts like zeolites or Amberlyst-15 enhance cyclization efficiency. Amberlyst-15 in ethanol increases pyrazole formation yield to 91% by minimizing side reactions.

Challenges and Optimization

Chemical Reactions Analysis

Oxidation Reactions

The 5-hydroxy group undergoes oxidation under specific conditions:

Key findings:

Nucleophilic Substitutions

The dichlorophenyl ring participates in SNAr reactions due to electron-withdrawing Cl substituents:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Ammonia (NH₃) | 120°C, DMF, 6 hours | 1-(3-Amino-4-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid | CuI/Pd(OAc)₂ |

| Thiophenol (C₆H₅SH) | K₂CO₃, DMSO, 80°C | 1-(3,4-Dichlorophenyl)-5-hydroxy-3-(phenylthio)-1H-pyrazole | None |

Notable observations:

-

Para-chlorine atoms show higher reactivity than meta positions in SNAr .

-

Steric hindrance from the pyrazole ring reduces substitution rates at ortho positions .

Condensation Reactions

The carboxylic acid group facilitates amide/heterocycle formation:

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | Reflux in ethanol, 4 hours | 1-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carbohydrazide | 78% |

| 4-Methylbenzaldehyde | AcOH, NH₄OAc, 100°C | (E)-5-Hydroxy-3-(4-methylbenzylidene)-1-(3,4-dichlorophenyl)-1H-pyrazole | 65% |

Mechanistic insights:

-

Hydrazide formation proceeds via nucleophilic acyl substitution .

-

Aldol condensations require acidic conditions to activate the carbonyl .

Coordination Chemistry

The compound acts as a polydentate ligand for metal complexes:

| Metal Salt | Reaction Medium | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Methanol, 25°C, 2 hours | [Cu(L)₂(H₂O)₂]·2H₂O (L = deprotonated ligand) | Anticancer studies |

| FeCl₃ | Ethanol-water (1:1), 60°C | Fe(III)-pyrazole coordination polymer | Magnetic materials |

Critical data:

-

Deprotonation occurs at the hydroxyl (pKa ≈ 9.2) and carboxylic acid (pKa ≈ 3.8) groups .

-

Cu(II) complexes exhibit enhanced cytotoxicity against A549 lung cancer cells .

Biological Activity Modulation

Derivatives show structure-dependent pharmacological effects:

| Derivative | Modification | Bioactivity | IC₅₀/EC₅₀ |

|---|---|---|---|

| Methyl ester | -COOH → -COOCH₃ | Cannabinoid receptor (CB1) antagonism | 12 nM |

| Hydrazide | -COOH → -CONHNH₂ | Leishmanicidal activity (L. amazonensis) | 4.8 μM |

Structure-activity relationships:

Stability and Degradation

The compound decomposes under harsh conditions:

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| UV light (254 nm) | C-Cl bond cleavage | 1-Phenyl-5-hydroxy-1H-pyrazole-3-carboxylic acid + Cl⁻ |

| Strong base (NaOH 10M) | Hydrolysis of pyrazole ring | 3,4-Dichloroaniline + malonic acid derivatives |

Scientific Research Applications

Antioxidant Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have demonstrated that 1-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid can effectively scavenge free radicals, reducing oxidative stress in biological systems. The antioxidant activity is often compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a promising mechanism for reducing inflammation.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown potential in inducing apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 25 | Moderate |

These results indicate that this compound may serve as a lead compound for developing new anticancer agents.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various pyrazole derivatives, this compound exhibited an IC50 value lower than that of ascorbic acid in DPPH assays, highlighting its potential as a potent antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into its anti-inflammatory effects demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated RAW 264.7 macrophages, suggesting its utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

- 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-92-6): Differs in phenyl substitution (4-chloro vs. 3,4-dichloro) and includes a fluorine atom at the 5-position of the second phenyl ring.

5-(4-Chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 113342-32-8):

Substitutes the 3,4-dichlorophenyl group with a 4-chloro-3-methylphenyl moiety. The methyl group introduces steric hindrance, which may reduce metabolic degradation but also limit target accessibility .

Ester Derivatives vs. Carboxylic Acid

Ethyl 1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylate (S1-5):

Replaces the carboxylic acid with an ethyl ester. This modification enhances membrane permeability but requires enzymatic hydrolysis (e.g., esterases) for activation, as seen in prodrug strategies .Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS 938182-43-5):

Lacks the hydroxyl group at C5 and the 3,4-dichloro substitution. The absence of these groups reduces polarity and may diminish solubility in aqueous environments .

Physicochemical Properties

Metabolic Pathways and Stability

- The 3,4-dichlorophenyl group is associated with resistance to oxidative degradation, as seen in diuron metabolites like DCPMU and DCPU, which persist in microbial degradation pathways .

- Hydroxylation at C5 (as in the target compound) may enhance susceptibility to phase II metabolism (e.g., glucuronidation), unlike ester derivatives (e.g., S1-5), which are primarily hydrolyzed to active acids .

Biological Activity

1-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

- Molecular Formula : C12H10Cl2N2O3

- Molecular Weight : 301.13 g/mol

- Structure : The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance:

- A study reported that similar compounds showed effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at concentrations as low as 12.5 mg/mL .

- The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro:

- In a study involving A549 human lung cancer cells, the compound significantly reduced cell viability by up to 63.4% compared to untreated controls . The presence of the 3,4-dichlorophenyl group enhances its cytotoxic effects.

- Structure-activity relationship (SAR) analyses indicate that modifications to the pyrazole ring can lead to increased potency against various cancer cell lines .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented:

- Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of this compound in various biological contexts:

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated inhibition of Staphylococcus aureus with MIC values of 12.5 mg/mL. |

| Anticancer Efficacy | Reduced viability of A549 cells by 63.4% at 100 µM concentration. |

| Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages, suggesting therapeutic potential in inflammatory disorders. |

Q & A

Basic: What are the common synthetic routes for 1-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step procedures starting with condensation reactions. For example, nucleophilic substitution of 1-aryl-5-chloro-pyrazole intermediates with phenolic groups in the presence of a base like K₂CO₃ can introduce hydroxy groups at the C5 position . Subsequent oxidation or hydrolysis steps under controlled pH conditions (e.g., using aqueous NaOH or H₂SO₄) yield the carboxylic acid moiety. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) may be employed to introduce dichlorophenyl substituents, as seen in analogous pyrazole-carboxylic acid syntheses . Purification via column chromatography or recrystallization ensures product integrity.

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : Infrared (IR) spectroscopy identifies key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent positions: the dichlorophenyl protons appear as doublets (δ 7.2–7.8 ppm), while the pyrazole ring protons resonate near δ 6.5–7.0 ppm .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) are common. Hydrogen-bonding networks between hydroxyl and carboxyl groups stabilize the lattice .

Advanced: What computational methods are used to study its electronic structure and reactivity?

Methodological Answer:

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models electronic properties. Exact exchange terms improve thermochemical accuracy, particularly for atomization energies (average deviation ~2.4 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM). Electrostatic potential maps predict nucleophilic/electrophilic sites, aiding in understanding substituent effects on reactivity.

Advanced: How can researchers address solubility challenges in pharmacological assays?

Methodological Answer:

Solubility is enhanced by:

- pH adjustment : Deprotonation of the carboxylic acid group in basic buffers (pH > 7) improves aqueous solubility.

- Co-solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are used at <5% v/v to avoid cytotoxicity .

- Prodrug strategies : Esterification of the carboxylic acid (e.g., ethyl ester derivatives) increases lipophilicity, followed by enzymatic hydrolysis in vivo .

Advanced: What strategies optimize synthetic yield and minimize byproducts?

Methodological Answer:

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., triphenylphosphine) improve cross-coupling efficiency .

- Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions.

- Byproduct analysis : LC-MS or TLC monitors reaction progress; column chromatography removes unreacted dichlorophenyl precursors .

Basic: What analytical techniques confirm purity and structural integrity?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate crystallinity and purity .

- Mass spectrometry (HRMS) : Exact mass measurements (e.g., m/z 381.63 for [M+H]⁺) confirm molecular formula .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Control experiments : Compare assays with/without serum proteins to rule out nonspecific binding .

- Structural analogs : Test derivatives (e.g., trifluoromethyl or methoxy substitutions) to isolate structure-activity relationships .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate dose-response trends .

Advanced: What are the applications in enzyme inhibition studies?

Methodological Answer:

The compound’s pyrazole-carboxylic acid scaffold mimics natural substrates in enzyme active sites. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.